![molecular formula C9H18O3 B14609222 3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol CAS No. 57651-44-2](/img/structure/B14609222.png)
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol is an organic compound with the molecular formula C8H16O3 It is a derivative of propan-1-ol, featuring a dioxolane ring substituted with trimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol typically involves the reaction of propan-1-ol with a suitable dioxolane precursor. One common method is the acid-catalyzed reaction of propan-1-ol with 2,2,4-trimethyl-1,3-dioxolane. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process. Industrial production also emphasizes the importance of safety measures, given the flammability and potential toxicity of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed
Oxidation: Aldehydes (e.g., propanal) or carboxylic acids (e.g., propanoic acid).
Reduction: Secondary alcohols or alkanes.
Substitution: Halogenated compounds (e.g., alkyl chlorides or bromides).
Applications De Recherche Scientifique
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The dioxolane ring and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-1-ol: A primary alcohol with similar reactivity but lacking the dioxolane ring.
Propan-2-ol: An isomer of propan-1-ol with a secondary alcohol group.
Butane-1,3-diol: A diol with similar functional groups but a different carbon backbone.
Uniqueness
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
57651-44-2 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-8(2)11-7-9(3,12-8)5-4-6-10/h10H,4-7H2,1-3H3/t9-/m0/s1 |
Clé InChI |
ZWFCLXDYXYMEFX-VIFPVBQESA-N |
SMILES isomérique |
C[C@@]1(COC(O1)(C)C)CCCO |
SMILES canonique |
CC1(OCC(O1)(C)CCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


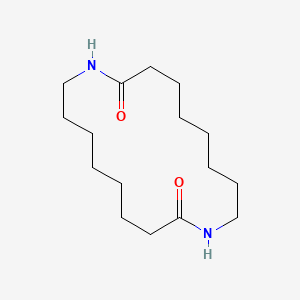
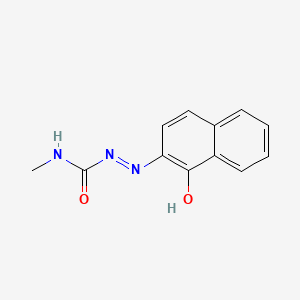
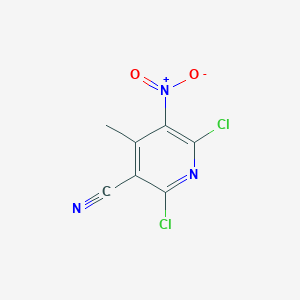


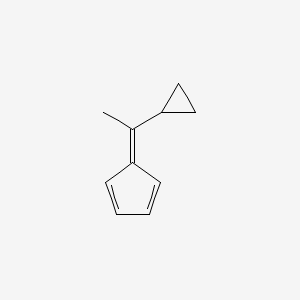
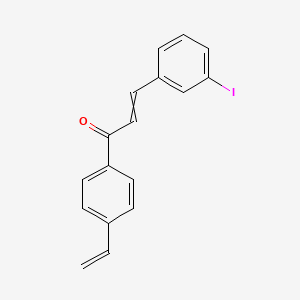

![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)

![N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide](/img/structure/B14609232.png)
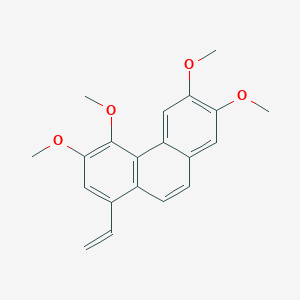
![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)

